molecular formula C25H21N3O7S B12003933 ethyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 609795-94-0

ethyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12003933
CAS No.: 609795-94-0
M. Wt: 507.5 g/mol
InChI Key: SCPNQIVSYINRIW-CPNJWEJPSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of thiazolopyrimidines.
  • The compound’s structure consists of a thiazolopyrimidine core with an ethyl ester group at one end and a nitrobenzylidene moiety at the other.
  • Thiazolopyrimidines have diverse biological activities, making this compound intriguing for further exploration.
  • Preparation Methods

      Synthetic Routes: There are several synthetic routes to prepare this compound. One common approach involves the condensation of appropriate precursors.

      Reaction Conditions: The reaction typically occurs under mild conditions, using suitable catalysts and solvents.

      Industrial Production: While I don’t have specific industrial methods, research labs often synthesize this compound on a smaller scale.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and starting materials.

  • Scientific Research Applications

      Biology: Its bioactivity may be explored, especially in drug discovery.

      Medicine: Investigate its potential as a therapeutic agent (e.g., antimicrobial, anticancer).

      Industry: It could serve as a precursor for other compounds or materials.

  • Mechanism of Action

    • Unfortunately, detailed information about the mechanism of action for this specific compound is scarce. Further research is needed.
    • Molecular targets and pathways remain to be elucidated.
  • Comparison with Similar Compounds

      Uniqueness: This compound’s thiazolopyrimidine scaffold sets it apart.

      Similar Compounds: While I don’t have an exhaustive list, related compounds include other thiazolopyrimidines and nitrobenzylidene derivatives.

    Remember that this compound’s full potential lies in ongoing research and exploration

    Properties

    CAS No.

    609795-94-0

    Molecular Formula

    C25H21N3O7S

    Molecular Weight

    507.5 g/mol

    IUPAC Name

    ethyl (2E)-5-(4-methoxycarbonylphenyl)-7-methyl-2-[(2-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

    InChI

    InChI=1S/C25H21N3O7S/c1-4-35-24(31)20-14(2)26-25-27(21(20)15-9-11-16(12-10-15)23(30)34-3)22(29)19(36-25)13-17-7-5-6-8-18(17)28(32)33/h5-13,21H,4H2,1-3H3/b19-13+

    InChI Key

    SCPNQIVSYINRIW-CPNJWEJPSA-N

    Isomeric SMILES

    CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(=O)OC)C(=O)/C(=C\C4=CC=CC=C4[N+](=O)[O-])/S2)C

    Canonical SMILES

    CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(=O)OC)C(=O)C(=CC4=CC=CC=C4[N+](=O)[O-])S2)C

    Origin of Product

    United States

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